N-(4-ethoxyphenyl)-2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}acetamide is a quinoxaline-derived acetamide featuring a 4-ethoxyphenyl group and a piperidine-1-sulfonyl substituent on the quinoxaline core. Quinoxalines are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The sulfanylacetamide moiety enhances molecular interactions with biological targets, while the ethoxyphenyl and piperidine-sulfonyl groups influence solubility and binding affinity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-piperidin-1-ylsulfonylquinoxalin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-2-31-18-8-6-17(7-9-18)25-22(28)16-32-23-15-24-21-14-19(10-11-20(21)26-23)33(29,30)27-12-4-3-5-13-27/h6-11,14-15H,2-5,12-13,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSUTZCCWHYWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN=C3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs are compared in Table 1, focusing on substituents, molecular weights, and observed properties.
Table 1: Structural and Functional Comparison of Quinoxaline-Based Acetamides
*Calculated based on molecular formulas.
Key Observations:
- Piperidine vs. Piperazine Substitutions : The target compound’s piperidine-sulfonyl group likely improves solubility compared to the methylpiperazine in Compound 10g, which may enhance CNS penetration .
- Halogen vs.
- Sulfamoyl Functionality : The sulfamoyl group in ’s compound enhances hydrogen-bonding interactions, a feature absent in the target compound but critical for enzyme inhibition .
Pharmacological and Physicochemical Properties
While specific activity data for the target compound is unavailable, inferences can be drawn from analogs:
- Antibacterial Activity : Compounds with 1,3,4-oxadiazole moieties (e.g., ) exhibit strong enzyme inhibition, suggesting that the target compound’s sulfanyl group may similarly interact with bacterial targets .
- Solubility and Bioavailability : The piperidine-sulfonyl group in the target compound likely enhances aqueous solubility compared to halogenated analogs (e.g., ’s 3-chloro-4-methoxyphenyl derivative), which prioritize membrane permeability .
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